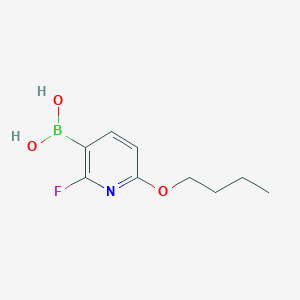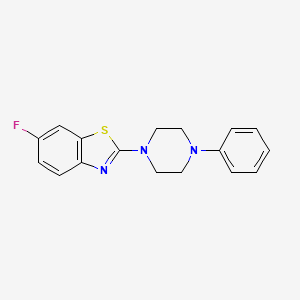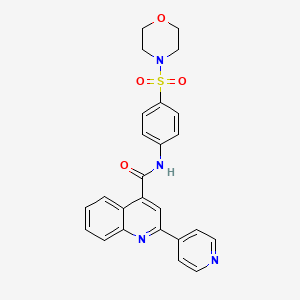![molecular formula C21H18BrN5O3 B2729117 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 1326858-16-5](/img/no-structure.png)
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18BrN5O3 and its molecular weight is 468.311. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- The synthesis of innovative heterocycles, incorporating moieties such as thiadiazole, and their assessment against various biological targets, exemplifies the broad interest in creating novel compounds for potential use in pest control and as antimicrobial agents. For example, new heterocycles were synthesized and tested against the cotton leafworm, Spodoptera littoralis, highlighting the role of such compounds in developing insecticidal agents (Fadda et al., 2017).
- Another study focused on the synthesis of new heterocycles incorporating the antipyrine moiety, demonstrating their antimicrobial activities. This research underlines the versatility of heterocyclic chemistry in creating compounds with potential therapeutic uses (Bondock et al., 2008).
Coordination Complexes and Antioxidant Activity
- Research into pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions reveals the structural diversity achievable with such frameworks. These studies not only explore the chemistry of coordination complexes but also assess the antioxidant activity of these compounds, suggesting potential applications in mitigating oxidative stress (Chkirate et al., 2019).
Anticancer and Antimicrobial Potential
- The exploration of antipyrine-based heterocycles for their anticancer and antimicrobial activities exemplifies the ongoing search for new therapeutic agents. Synthesizing and testing these compounds against various cancer cell lines and microbial strains contribute valuable data to the fields of oncology and infectious diseases (Riyadh et al., 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-ethoxy-1H-pyrazole to form 2-(4-bromophenyl)-5-amino-3-ethoxy-1H-pyrazole-4-carbonyl chloride. This intermediate is then reacted with 4-amino-1,2,4-triazole-3-thiol to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-ethoxy-1H-pyrazole", "4-amino-1,2,4-triazole-3-thiol", "N-(2-ethoxyphenyl)acetamide" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with 5-amino-3-ethoxy-1H-pyrazole in the presence of a base such as triethylamine to form 2-(4-bromophenyl)-5-amino-3-ethoxy-1H-pyrazole-4-carbonyl chloride.", "Step 2: 2-(4-bromophenyl)-5-amino-3-ethoxy-1H-pyrazole-4-carbonyl chloride is then reacted with 4-amino-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide.", "Step 3: The final compound is purified using standard techniques such as column chromatography." ] } | |
CAS-Nummer |
1326858-16-5 |
Produktname |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide |
Molekularformel |
C21H18BrN5O3 |
Molekulargewicht |
468.311 |
IUPAC-Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H18BrN5O3/c1-2-30-19-6-4-3-5-16(19)24-20(28)12-26-21(29)18-11-17(25-27(18)13-23-26)14-7-9-15(22)10-8-14/h3-11,13H,2,12H2,1H3,(H,24,28) |
InChI-Schlüssel |
OPKGAWJUFPXEBN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2729038.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2729039.png)
![2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione](/img/structure/B2729041.png)


![N-(3,4-dichlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2729044.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2729046.png)
![2-Chloro-N-methyl-N-[[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]propanamide](/img/structure/B2729047.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2729054.png)

![Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2729056.png)